N~4~-(3-chloro-4-methylphenyl)-N~6~,N~6~,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N4-(3-Chloro-4-methylphenyl)-N1,N6,6-trimethylpyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with chloro and methyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-Chloro-4-methylphenyl)-N1,N6,6-trimethylpyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the reaction of 3-chloro-4-methylaniline with 4,6-dichloropyrimidine under basic conditions to form the intermediate compound. This intermediate is then subjected to further reactions involving methylation and cyclization to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N4-(3-Chloro-4-methylphenyl)-N1,N6,6-trimethylpyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where the chloro group is replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophilic substitution using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N4-(3-Chloro-4-methylphenyl)-N1,N6,6-trimethylpyrazolo[3,4-d]pyrimidine-4,6-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N4-(3-Chloro-4-methylphenyl)-N1,N6,6-trimethylpyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. For instance, it may inhibit dihydrofolate reductase (DHFR), leading to antiproliferative effects on cancer cells .
Comparison with Similar Compounds
Similar Compounds
Palbociclib: A pyrazolopyrimidine derivative used as a breast cancer drug.
Dilmapimod: Another pyrazolopyrimidine with potential activity against rheumatoid arthritis.
Uniqueness
N4-(3-Chloro-4-methylphenyl)-N1,N6,6-trimethylpyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike some analogues, it does not inhibit histamine metabolism, reducing the risk of side effects .
Properties
Molecular Formula |
C15H17ClN6 |
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Molecular Weight |
316.79 g/mol |
IUPAC Name |
4-N-(3-chloro-4-methylphenyl)-6-N,6-N,1-trimethylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C15H17ClN6/c1-9-5-6-10(7-12(9)16)18-13-11-8-17-22(4)14(11)20-15(19-13)21(2)3/h5-8H,1-4H3,(H,18,19,20) |
InChI Key |
SQTPFMHKUBAJAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N(C)C)C)Cl |
Origin of Product |
United States |
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